2-(2-Chloroacetamido)propanoic acid
Overview
Description
2-(2-Chloroacetamido)propanoic acid is a chemical compound with the molecular formula C5H8ClNO3. It is also known as N-(chloroacetyl)alanine. This compound is characterized by the presence of a chloroacetamido group attached to a propanoic acid moiety.
Mechanism of Action
Biochemical Pathways
For instance, propionic acid, a related compound, undergoes metabolism via conversion to propionyl coenzyme A (propionyl-CoA), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .
Result of Action
. This suggests that the compound may have significant effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
The exact biochemical properties of 2-(2-Chloroacetamido)propanoic acid are not fully understood. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may vary depending on the specific context and conditions .
Cellular Effects
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been observed that this compound shows potent root growth-inhibitory activity of 76% towards rape seedlings at a concentration of 5.0 x10 (-5) M .
Metabolic Pathways
It is known that propionic acid, a related compound, is converted to propionyl coenzyme A, a key step in the metabolism of carboxylic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroacetamido)propanoic acid typically involves the reaction of chloroacetyl chloride with alanine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety. The product is then purified through crystallization or other suitable methods to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroacetamido)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed to yield chloroacetic acid and alanine.
Condensation Reactions: It can react with amines to form amides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in an organic solvent like dichloromethane.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound. Hydrochloric acid or sodium hydroxide are commonly used reagents.
Condensation: The reaction with amines is usually carried out in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of amides.
Major Products Formed
Substitution Reactions: Products include substituted amides or thioethers.
Hydrolysis: Major products are chloroacetic acid and alanine.
Condensation Reactions: The major products are N-substituted amides.
Scientific Research Applications
2-(2-Chloroacetamido)propanoic acid has been explored for various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as a plant growth inhibitor and herbicide.
Medicine: Research has investigated its neuroprotective properties and potential use in developing new pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloroacetamido)-3-(furan-2-yl)propanamides: These compounds have similar structures but include a furan ring, which can enhance their biological activity.
N-(Chloroacetyl)alanine Derivatives: These derivatives vary in their substituents on the alanine moiety, affecting their reactivity and applications.
Uniqueness
2-(2-Chloroacetamido)propanoic acid is unique due to its specific combination of the chloroacetamido group and the propanoic acid moiety. This structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO3/c1-3(5(9)10)7-4(8)2-6/h3H,2H2,1H3,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAQFYLADZNZHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30922842 | |
Record name | N-(2-Chloro-1-hydroxyethylidene)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30922842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190-32-5, 67206-15-9, 691-80-5 | |
Record name | N-(2-Chloroacetyl)alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Chloroacetyl-D,L-alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC270555 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270555 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC10374 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10374 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Chloro-1-hydroxyethylidene)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30922842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-chloroacetyl-D,L-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.383 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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